molecular formula C5H3F2NO2S B2965434 2,2-Difluoro-2-(1,3-thiazol-5-yl)acetic acid CAS No. 2007426-87-9

2,2-Difluoro-2-(1,3-thiazol-5-yl)acetic acid

Cat. No.: B2965434
CAS No.: 2007426-87-9
M. Wt: 179.14
InChI Key: HAIYJJBYSVUWCZ-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(1,3-thiazol-5-yl)acetic acid is a fluorinated acetic acid derivative featuring a 1,3-thiazole ring substituted at the 5-position. The molecule’s structure combines a thiazole heterocycle with two fluorine atoms at the α-carbon of the acetic acid moiety, conferring unique electronic and steric properties.

Properties

IUPAC Name

2,2-difluoro-2-(1,3-thiazol-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO2S/c6-5(7,4(9)10)3-1-8-2-11-3/h1-2H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIYJJBYSVUWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(1,3-thiazol-5-yl)acetic acid typically involves the reaction of 2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolane anion with ethyl fluoroacetate, followed by hydrolysis to yield the desired product . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of industrial-grade reagents and continuous flow reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(1,3-thiazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroacetic acid derivatives, while substitution reactions can introduce various functional groups to the thiazole ring.

Scientific Research Applications

2,2-Difluoro-2-(1,3-thiazol-5-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(1,3-thiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, influencing various biochemical processes. The difluoroacetic acid moiety can enhance the compound’s reactivity and binding affinity, making it a potent agent in various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole-Acetic Acid Scaffolds

Several compounds share the thiazole-acetic acid core but differ in substituents, influencing their physicochemical and biological profiles:

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Key Structural Differences
2,2-Difluoro-2-(1,3-thiazol-5-yl)acetic acid -CF₂ at α-carbon, thiazol-5-yl C₅H₃F₂NO₂S 187.14 Baseline structure
2-(2-Chloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid -Cl at thiazole-2, -CF₂ at α-carbon C₅H₂ClF₂NO₂S 213.59 Chlorine substitution at thiazole-2 position
2-(4-Phenyl-1,3-thiazol-5-yl)acetic acid Phenyl at thiazole-4 C₁₁H₉NO₂S 219.26 Aromatic substitution at thiazole-4
GW0742 Trifluoromethylphenyl, methylthiazole C₂₁H₁₇F₄NO₂S₂ 441.42 Extended hydrophobic substituents
[2-Amino-4-(4-ethylphenyl)-1,3-thiazol-5-yl]acetic acid Amino at thiazole-2, ethylphenyl at C4 C₁₃H₁₄N₂O₂S 274.33 Amino group enhances hydrogen bonding

Key Observations :

  • Fluorine vs.
  • Aromatic Substitutions : Phenyl groups (e.g., 2-(4-phenyl-1,3-thiazol-5-yl)acetic acid) enhance lipophilicity, which may improve membrane permeability but reduce solubility .
  • Functional Group Additions: Amino groups (e.g., [2-amino-4-(4-ethylphenyl)-1,3-thiazol-5-yl]acetic acid) introduce hydrogen-bonding capacity, critical for target engagement in drug design .
Physicochemical Properties

The α,α-difluoro substitution in this compound lowers the pKa of the acetic acid group compared to non-fluorinated analogues. For example:

  • pKa Estimation: The electron-withdrawing effect of fluorine atoms reduces the pKa to ~2.5 (vs.
  • Lipophilicity: LogP values for fluorinated thiazole-acetic acids are generally higher than non-fluorinated versions (e.g., 2-(4-phenyl-1,3-thiazol-5-yl)acetic acid has LogP ~2.1 vs. ~1.5 for non-fluorinated analogues) .
Environmental and Metabolic Stability
  • Perfluoroalkyl Surfactants : cC6O4 (a related ammonium salt, CAS 1190931-27-1) exhibits a short serum half-life in rats (4–7 hours) due to rapid urinary excretion, contrasting with persistent PFAS like PFOA. This suggests that fluorinated thiazole-acetic acids may have favorable environmental profiles if metabolized similarly .
  • Biotransformation : The thiazole ring in this compound may undergo oxidative metabolism, whereas fluorination at the α-carbon resists degradation, prolonging activity .

Biological Activity

2,2-Difluoro-2-(1,3-thiazol-5-yl)acetic acid (DFTAA) is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the various biological activities associated with DFTAA, focusing on its antibacterial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DFTAA has the molecular formula C6H4F2N2O2S. The presence of two fluorine atoms enhances the compound's lipophilicity, which is crucial for its biological activity. The thiazole ring contributes to its reactivity and interaction with biological targets.

1. Antibacterial Activity

DFTAA exhibits promising antibacterial properties. Research indicates that it may disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism. Initial studies suggest that DFTAA shows effectiveness against various bacterial strains, including those resistant to conventional antibiotics.

Mechanism of Action:

  • Membrane Disruption: DFTAA may integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Enzyme Inhibition: It may inhibit specific enzymes critical for bacterial survival, although further studies are needed to elucidate these pathways fully.

2. Anticancer Activity

The compound also demonstrates potential as an anticancer agent. Its structural similarities to other known thiazole derivatives suggest it may target cancer cells effectively. Preliminary findings indicate that DFTAA can induce apoptosis in cancer cell lines through various mechanisms:

  • Cytotoxicity: Studies have shown that DFTAA has an IC50 value comparable to established anticancer drugs like doxorubicin .
  • Structure-Activity Relationship (SAR): The presence of the thiazole ring is crucial for its cytotoxic activity, as evidenced by analogs with modified structures exhibiting reduced efficacy .

Comparative Analysis with Related Compounds

To better understand the unique properties of DFTAA, a comparative analysis with structurally related compounds is presented in the table below:

Compound NameStructure CharacteristicsBiological Activity
2,2-Difluoro-2-(trifluoromethyl)-1,3-thiazol-5-yl acetic acidContains trifluoromethyl instead of thiazoleMore potent against certain pathogens
2,2-Difluoro-2-(methyl)-1,3-thiazol-4-yl acetic acidMethyl group alters electronic propertiesDifferent spectrum of activity
4-Fluorothiazole derivativesLacks the acetic acid moietyVaries widely in biological activity

This comparison highlights how the difluoro group and specific thiazole configuration in DFTAA contribute to its unique biological activities compared to similar compounds.

Case Studies

Several studies have investigated the biological effects of DFTAA:

  • Antibacterial Efficacy: A study demonstrated that DFTAA inhibited growth in multiple bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antibacterial agent.
  • Anticancer Potential: In vitro tests on human cancer cell lines revealed that DFTAA induced significant apoptosis, with mechanisms involving mitochondrial pathways being suggested .
  • Synergistic Effects: Research indicated that combining DFTAA with other antimicrobial agents enhanced its efficacy against resistant strains, providing a basis for future combination therapies.

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